![molecular formula C10H19FN2O2 B1653372 tert-Butyl (((2R,4R)-4-fluoropyrrolidin-2-yl)methyl)carbamate CAS No. 1818843-15-0](/img/structure/B1653372.png)
tert-Butyl (((2R,4R)-4-fluoropyrrolidin-2-yl)methyl)carbamate
Overview
Description
“tert-Butyl carbamate” is a chemical compound used in various scientific research . It has been used in the synthesis of tetrasubstituted pyrroles, functionalized with ester or ketone groups at the C-3 position .
Synthesis Analysis
The synthesis of “tert-Butyl carbamate” involves a palladium-catalyzed cross-coupling reaction with various aryl (Het) halides with Cs2CO3 as base in 1,4-dioxane (solvent) .Molecular Structure Analysis
The molecular formula of “tert-Butyl carbamate” is C5H11NO2 and it has a molecular weight of 117.1463 . The structure is also available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis
“tert-Butyl carbamate” has been used in palladium-catalyzed synthesis of N-Boc-protected anilines . It was also used in the synthesis of tetrasubstituted pyrroles, functionalized with ester or ketone groups at the C-3 position .Physical And Chemical Properties Analysis
“tert-Butyl carbamate” is a solid substance with a melting point of 105-108 °C (lit.) . It is soluble in methylene chloride, chloroform, and alcohols, and slightly soluble in petroleum ether and water .Scientific Research Applications
Synthesis of N-Boc-protected Anilines
This compound is used in the palladium-catalyzed synthesis of N-Boc-protected anilines . N-Boc-protected anilines are important intermediates in the synthesis of various pharmaceuticals and bioactive compounds .
Synthesis of Tetrasubstituted Pyrroles
It has been used in the synthesis of tetrasubstituted pyrroles, functionalized with ester or ketone groups at the C-3 position . Pyrroles are five-membered aromatic heterocycles that are found in many natural products and pharmaceuticals .
Biochemical Reagents
The compound is also used as a biochemical reagent . Biochemical reagents are substances that are used in biochemical research and analysis .
Solubility
The compound is soluble in methylene chloride, chloroform, and alcohols . It is slightly soluble in petroleum ether and water . This property can be useful in various chemical reactions and processes .
Storage
The compound should be stored in cool, dry conditions in well-sealed containers . This information is important for researchers and laboratories to ensure the stability and integrity of the compound .
Safety
As with all chemicals, safety precautions should be taken when handling this compound . Researchers should follow the recommended safety guidelines to prevent any potential hazards .
properties
IUPAC Name |
tert-butyl N-[[(2R,4R)-4-fluoropyrrolidin-2-yl]methyl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19FN2O2/c1-10(2,3)15-9(14)13-6-8-4-7(11)5-12-8/h7-8,12H,4-6H2,1-3H3,(H,13,14)/t7-,8-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLEBGRGBFNZIIP-HTQZYQBOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1CC(CN1)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NC[C@H]1C[C@H](CN1)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19FN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001128607 | |
Record name | Carbamic acid, N-[[(2R,4R)-4-fluoro-2-pyrrolidinyl]methyl]-, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001128607 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1818843-15-0 | |
Record name | Carbamic acid, N-[[(2R,4R)-4-fluoro-2-pyrrolidinyl]methyl]-, 1,1-dimethylethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1818843-15-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Carbamic acid, N-[[(2R,4R)-4-fluoro-2-pyrrolidinyl]methyl]-, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001128607 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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